molecular formula C9H20Cl2N2O B7450962 1-[1-(morpholin-4-yl)cyclobutyl]methanaminedihydrochloride

1-[1-(morpholin-4-yl)cyclobutyl]methanaminedihydrochloride

Cat. No.: B7450962
M. Wt: 243.17 g/mol
InChI Key: LXQNNMZVZFVNNJ-UHFFFAOYSA-N
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Description

1-[1-(Morpholin-4-yl)cyclobutyl]methanaminedihydrochloride is a bicyclic amine derivative featuring a four-membered cyclobutyl ring fused to a morpholine moiety (a six-membered saturated heterocycle containing one oxygen and one nitrogen atom).

Properties

IUPAC Name

(1-morpholin-4-ylcyclobutyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c10-8-9(2-1-3-9)11-4-6-12-7-5-11;;/h1-8,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQNNMZVZFVNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)N2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(morpholin-4-yl)cyclobutyl]methanamine dihydrochloride typically involves the following steps:

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

1-[1-(morpholin-4-yl)cyclobutyl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[1-(morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(morpholin-4-yl)cyclobutyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and molecular distinctions between 1-[1-(morpholin-4-yl)cyclobutyl]methanaminedihydrochloride and related compounds:

Compound Name Molecular Formula Structural Features Key Differences
This compound C₉H₁₈Cl₂N₂O Cyclobutyl ring, morpholine substituent, primary amine (dihydrochloride salt) Reference compound
1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride C₁₁H₂₄Cl₂N₂O Cyclopentyl ring, ethanamine chain, morpholine substituent Larger five-membered ring, extended alkyl chain
1-(4-Methyl-2-morpholinyl)methanamine hydrochloride C₆H₁₅ClN₂O Methyl substitution on morpholine ring, primary amine (monohydrochloride salt) Smaller molecule, methyl group alters electron distribution
USP Sibutramine Related Compound B RS C₁₇H₂₆ClN₃ Cyclobutyl ring with 3-chlorophenyl substituent, tertiary dimethylamine group Aromatic chlorophenyl group replaces morpholine; tertiary amine vs. primary amine

Detailed Analysis of Structural and Functional Variations

Cyclobutyl vs. Cyclopentyl Ring Systems

The cyclobutyl ring in the target compound introduces significant ring strain compared to the cyclopentyl analog . Cyclopentyl rings, being less strained, often exhibit improved thermodynamic stability, which could enhance the shelf life of pharmaceutical formulations. However, cyclobutyl rings may provide unique steric profiles for selective receptor interactions .

Morpholine Substitution Patterns

The methyl-substituted morpholine derivative (C₆H₁₅ClN₂O) demonstrates how minor modifications alter physicochemical properties. In contrast, the unsubstituted morpholine in the target compound offers a balance of hydrogen-bonding capacity (via oxygen) and moderate lipophilicity.

Aromatic vs. Heterocyclic Substituents

Sibutramine-related compounds replace the morpholine group with chlorophenyl rings (e.g., 3-chlorophenyl in USP Compound B). Aromatic substituents enable π-π stacking interactions with hydrophobic receptor pockets, whereas morpholine’s oxygen atom facilitates hydrogen bonding. These differences highlight divergent pharmacological strategies: aromatic groups target lipophilic domains, while morpholine optimizes solubility and polarity .

Amine Functionalization

The target compound’s primary amine (as a dihydrochloride salt) contrasts with the tertiary dimethylamine in Sibutramine analogs . Primary amines are more basic and prone to protonation at physiological pH, enhancing water solubility. Tertiary amines, while less basic, often exhibit improved membrane permeability due to reduced polarity.

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